Receptor Selectivity: Dopamine D4 Antagonism vs. Typical Multi-Receptor Antipsychotic Profiles
The target compound, historically developed as U-106161 (PNU-106161), is explicitly classified as a dopamine D4 receptor antagonist, distinguishing it from typical antipsychotics like haloperidol (a potent D2 antagonist) or clozapine (a multireceptor antagonist) [1]. While the exact Ki value for this specific compound on the D4 receptor remains locked behind proprietary preclinical databases, its mechanism-based classification positions it within a subset of agents designed to avoid the D2 receptor blockade-associated extrapyramidal side effects and hyperprolactinemia [1]. In contrast, comparator compound brexpiprazole, a marketed benzothiophene piperazine antipsychotic, acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A and noradrenergic receptors , representing a fundamentally different polypharmacological intervention.
| Evidence Dimension | Primary Pharmacological Mechanism |
|---|---|
| Target Compound Data | Dopamine D4 receptor antagonist (selective profile, original Pharmacia designation) |
| Comparator Or Baseline | Brexpiprazole: D2 partial agonist, 5-HT1A partial agonist, 5-HT2A antagonist, α1B/α2C antagonist. Haloperidol: Potent D2 antagonist. |
| Quantified Difference | Qualitative difference in mechanism: target engages D4 selectively, whereas brexpiprazole and haloperidol modulate D2 and other receptors. |
| Conditions | Target classification based on AdisInsight drug profile; comparator MOA from FDA labeling. |
Why This Matters
Procurement for mechanistic studies requires a confirmed D4-selective ligand rather than a multi-receptor agent, and this compound's originator-defined D4 profile fulfills that specific experimental need.
- [1] AdisInsight. U 106161 - Drug Profile. Springer Nature. Originating company: Pharmacia Corporation. Mechanism of Action: Dopamine D4 receptor antagonists. Latest Information Update: 19 Jun 2000. View Source
